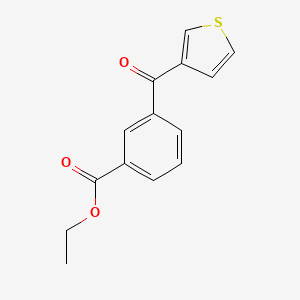

3-(3-Carboethoxybenzoyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

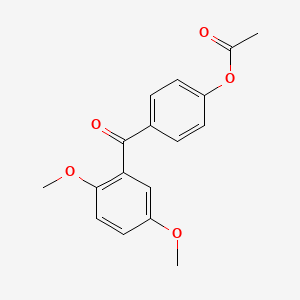

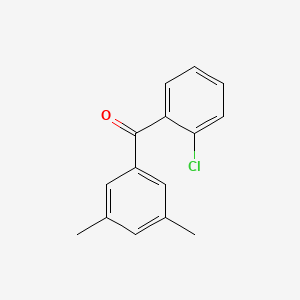

3-(3-Carboethoxybenzoyl)thiophene is a chemical compound with the molecular formula C14H12O3S and a molecular weight of 260.31 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(3-Carboethoxybenzoyl)thiophene is characterized by a five-membered ring structure with a sulfur atom contributing one lone pair of electrons to the π-system, creating a stable aromatic system .Chemical Reactions Analysis

Thiophene-based compounds, including 3-(3-Carboethoxybenzoyl)thiophene, have been shown to undergo effective anti (trans) to syn (cis) and syn (cis) to anti (trans) isomerization upon exposure to ultraviolet and visible radiation .Physical And Chemical Properties Analysis

Thiophene, the parent compound of 3-(3-Carboethoxybenzoyl)thiophene, is a colorless liquid with a mildly pleasant smell, somewhat similar to benzene . It has a boiling point of 84.1°C and a melting point of -38.3°C .Applications De Recherche Scientifique

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs). The conjugated system of thiophene rings can transport charges efficiently, which is essential for the performance of OFETs .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene-based molecules are utilized in the fabrication of OLEDs. Their electronic properties allow for the creation of flexible, high-contrast, and energy-efficient displays .

Corrosion Inhibitors

Industrial applications of thiophene derivatives include their role as corrosion inhibitors. They can form a protective layer on metals, preventing oxidative damage and prolonging the material’s lifespan .

Pharmacological Properties

Thiophene compounds exhibit a range of pharmacological properties. They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in drug development and therapeutic treatments .

Anesthetic Agents

Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers. Articaine is a dental anesthetic in Europe, showcasing the versatility of thiophene compounds in medical applications .

Anti-Inflammatory Drugs

Thiophene derivatives are also found in nonsteroidal anti-inflammatory drugs (NSAIDs). Suprofen, for example, contains a 2-substituted thiophene framework and is used to reduce inflammation and pain .

Material Science

In material science, thiophene derivatives contribute to the advancement of new materials with unique properties, such as increased durability or special electrical characteristics .

Synthetic Chemistry

Thiophene derivatives are synthesized through various reactions, including the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents. This process is fundamental in creating new thiophene-based compounds for research and industrial use .

Mécanisme D'action

Orientations Futures

Thiophene-based compounds, including 3-(3-Carboethoxybenzoyl)thiophene, have potential applications in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

ethyl 3-(thiophene-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLWVVRTVMCXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641831 |

Source

|

| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboethoxybenzoyl)thiophene | |

CAS RN |

896618-51-2 |

Source

|

| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.